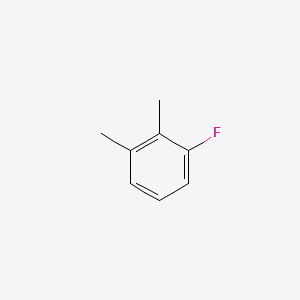

3-Fluoro-o-xylene

Overview

Description

3-Fluoro-o-xylene, also known as 3-Fluoro-1,2-dimethylbenzene, is an organic compound with the chemical formula C8H9FO. It is characterized by the presence of a fluorine atom and two methyl groups attached to a benzene ring. This compound is a colorless liquid under standard conditions and is known for its applications in various chemical processes, including the production of pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-o-xylene can be synthesized through several methods. One common approach involves the fluorination of o-xylene. This process typically requires the use of a fluorinating agent such as hydrogen fluoride or a fluorine gas in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the selective introduction of the fluorine atom at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous-flow synthesis techniques. This method allows for the efficient and scalable production of the compound by optimizing parameters such as temperature, flow rate, and reactant concentrations. Continuous-flow reactors provide better control over reaction conditions, leading to higher yields and reduced impurities .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-o-xylene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile. Common reagents include halogens, nitrating agents, and sulfonating agents.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alkane derivatives.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used. The reactions are typically carried out in the presence of a Lewis acid catalyst like aluminum chloride.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are employed.

Major Products Formed:

Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.

Oxidation: Products include carboxylic acids and other oxidized compounds.

Reduction: Products include alkane derivatives and other reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Applications

The introduction of fluorine into organic molecules often enhances their biological activity and metabolic stability. In the case of 3-fluoro-o-xylene, it serves as a valuable building block in the synthesis of bioactive compounds.

- Fluorinated Pharmaceuticals : Fluorinated compounds frequently exhibit improved pharmacokinetic properties. For instance, fluorinated analogs of existing drugs can enhance potency or selectivity for biological targets . The incorporation of this compound into drug design can lead to novel therapeutics with desirable profiles.

- Synthesis of Anticancer Agents : Research indicates that fluorinated compounds can improve the efficacy of anticancer agents by altering their interaction with cellular targets. The synthesis of fluorinated nucleosides and other related compounds often utilizes derivatives like this compound as intermediates .

Agrochemical Applications

Fluorinated compounds play a crucial role in the development of agrochemicals, particularly pesticides and herbicides.

- Enhanced Bioactivity : The presence of fluorine can enhance the lipophilicity and metabolic stability of agrochemicals, leading to increased effectiveness . this compound can be used as a precursor in synthesizing fluorinated agrochemical agents.

- Pesticide Development : Studies have shown that introducing fluorine into pesticide molecules can improve their performance against pests while reducing environmental impact. The use of this compound in these formulations is being explored for its potential to create safer and more effective products .

Material Science Applications

This compound also finds applications in materials science, particularly in the development of polymers and advanced materials.

- Polymer Synthesis : Fluorinated compounds are known to impart unique properties to polymers, such as increased thermal stability and chemical resistance. The use of this compound in polymerization processes can lead to materials with enhanced performance characteristics .

- Solvent Applications : As a non-halogenated solvent alternative, this compound is being investigated for use in environmentally friendly formulations for solar cells and other electronic materials . Its compatibility with various additives makes it an attractive choice for creating high-performance materials.

Case Study 1: Continuous-Flow Synthesis Optimization

A recent study demonstrated the efficient continuous-flow synthesis of nitro derivatives from o-xylene, optimizing conditions for maximum yield and selectivity . While focused on o-xylene, this methodology is applicable to derivatives like this compound, showcasing its potential in scalable production processes.

Case Study 2: Oxidation Reactions

Research on the oxidation of xylene derivatives has highlighted methods that could be adapted for this compound . By employing metal catalysts and controlled conditions, significant conversions were achieved, indicating potential pathways for synthesizing valuable oxidized products from this compound.

Mechanism of Action

The mechanism of action of 3-Fluoro-o-xylene involves its interaction with molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. In biological systems, fluorinated compounds often exhibit altered metabolic pathways, leading to changes in their pharmacokinetics and pharmacodynamics. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

2-Fluoro-o-xylene: This compound has the fluorine atom positioned at the 2-position on the benzene ring, leading to different chemical and physical properties.

4-Fluoro-o-xylene: The fluorine atom is located at the 4-position, resulting in variations in reactivity and applications.

3-Chloro-o-xylene: This compound has a chlorine atom instead of fluorine, which affects its chemical behavior and uses.

Uniqueness of 3-Fluoro-o-xylene: this compound is unique due to the specific positioning of the fluorine atom at the 3-position on the benzene ring. This positioning influences its reactivity and interactions with other molecules, making it valuable for specific synthetic and industrial applications. The presence of the fluorine atom also imparts unique properties such as increased stability and altered electronic characteristics compared to non-fluorinated analogs .

Biological Activity

3-Fluoro-o-xylene (C8H9F) is a fluorinated derivative of o-xylene that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a fluorine atom at the meta position relative to the methyl groups on the aromatic ring. This substitution can significantly influence the compound's reactivity and biological properties. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H9F |

| Molecular Weight | 138.16 g/mol |

| Boiling Point | 134-136 °C |

| Solubility | Soluble in organic solvents |

| Structure | Structure |

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions using fluorinating agents. A notable method includes the use of fluorinated reagents under controlled conditions to ensure selective substitution at the desired position without affecting other functional groups.

Anticancer Properties

Research has indicated that this compound exhibits significant biological activity, particularly in cancer therapeutics. A study focused on halogenated indenoisoquinolines found that similar compounds with fluorine substitutions could enhance cytotoxicity against various cancer cell lines. Specifically, compounds with a fluorine atom at the 3-position were noted for their ability to inhibit topoisomerase I (Top1), an enzyme critical for DNA replication and repair.

- Case Study : In vitro assays demonstrated that this compound derivatives could inhibit cancer cell proliferation with IC50 values in the nanomolar range, indicating potent anticancer activity .

The mechanisms by which this compound exerts its biological effects include:

- Topoisomerase Inhibition : Similar to other fluorinated compounds, it is hypothesized that this compound may interfere with DNA topoisomerases, leading to DNA damage and apoptosis in cancer cells.

- DNA Repair Enzyme Inhibition : The compound may also inhibit tyrosyl DNA phosphodiesterases (TDP1 and TDP2), which are involved in DNA repair processes. This inhibition could enhance the cytotoxic effects of Top1 poisons by preventing cancer cells from repairing DNA damage effectively .

Toxicity and Safety Profile

While this compound shows promise as an anticancer agent, understanding its toxicity profile is crucial for therapeutic applications. Preliminary toxicity assessments indicate that while it possesses some level of acute toxicity, further studies are needed to establish safe exposure limits.

Q & A

Q. Basic: What are the key physicochemical properties of 3-Fluoro-o-xylene critical for experimental design?

Answer:

this compound (CAS 443-82-3) has a molecular formula of C₈H₉F and a molecular weight of 124.15 g/mol. Its structure comprises a fluorine substituent at the 3-position of an o-xylene backbone, influencing its electronic and steric properties. Key parameters include:

- Boiling/Melting Points : While specific values are not directly reported, analogs like 4-Fluoro-o-xylene (CAS 452-64-2) exhibit similar volatility due to fluorine's electron-withdrawing effects.

- Solubility : Fluorinated aromatics are typically lipophilic but may dissolve in polar aprotic solvents (e.g., DMF, DMSO) under optimized conditions .

Methodological Note : Use gas chromatography-mass spectrometry (GC-MS) to verify purity and differential scanning calorimetry (DSC) to determine phase transitions.

Q. Basic: What synthetic methodologies yield high-purity this compound?

Answer:

Two validated routes include:

Direct Fluorination : Fluorination of o-xylene derivatives using N-fluorobenzenesulfonimide under Lewis acid catalysis (e.g., BF₃), achieving yields >80% .

Deacylative Alkylation : Base-promoted reactions (e.g., Triton B) with alkyl halides, preserving the fluorine substituent .

Critical Step : Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate isomers and remove unreacted precursors .

Q. Basic: How can researchers confirm the structural integrity of synthesized this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ESI-MS : Confirm molecular ion peaks at m/z 124.15 (M⁺) and isotopic patterns consistent with fluorine .

Q. Advanced: How can computational chemistry predict this compound’s reactivity in novel reactions?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Fluorine’s electron-withdrawing effect lowers electron density at the aromatic ring, directing electrophilic substitution to the 4- and 6-positions .

- Molecular Dynamics Simulations : Model solvent effects on reaction kinetics (e.g., solvolysis in polar solvents) .

Validation : Cross-reference computational results with experimental kinetic data (e.g., Hammett plots) .

Q. Advanced: How to resolve contradictions in reported reaction outcomes involving this compound?

Answer:

Contradictions often arise from:

- Isomerization : Trace impurities (e.g., 2-Fluoro-o-xylene) may skew results. Use GC-MS or HPLC to confirm isomer ratios .

- Reaction Conditions : Varying temperatures or catalysts (e.g., Pd vs. Cu) alter regioselectivity. Replicate experiments under standardized conditions (e.g., 80°C, LiOtBu base) .

Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design controlled studies .

Q. Advanced: What challenges arise in functionalizing this compound without defluorination?

Answer:

- Stability Under Basic Conditions : Fluorine may detach via nucleophilic aromatic substitution. Mitigate by using mild bases (e.g., K₂CO₃) and low temperatures (0–25°C) .

- Electrophilic Attacks : Fluorine deactivates the ring, requiring strong electrophiles (e.g., NO₂⁺). Pre-activate the substrate with directing groups (e.g., -SO₃H) .

Analytical Tool : Monitor reactions in real-time via in situ IR spectroscopy to detect defluorination (loss of C-F stretch at ~1100 cm⁻¹) .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, sealed goggles, and lab coats. Fluorinated aromatics may penetrate latex .

- Ventilation : Use fume hoods to avoid inhalation. LC-MS analysis of air samples can detect airborne contaminants .

Q. Advanced: How to design a study exploring this compound’s bioactivity?

Answer:

Properties

IUPAC Name |

1-fluoro-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLDSXJCQWTJPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196110 | |

| Record name | o-Xylene, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-82-3 | |

| Record name | 3-Fluoro-o-xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Xylene, 3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-o-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Xylene, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluoro-o-xylene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAW2GYD383 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.